4-Nitroanisole serves as a valuable probe to determine the Pi* (pi-star) parameter of the Kamlet-Taft solvent parameters []. These parameters are crucial in understanding the solvation behavior of different solvents and their ability to interact with solutes. By studying the photochemical reaction of 4-nitroanisole in various solvents and under high pressure and supercritical water conditions (16-420°C), researchers can gain insights into the solvent's polarity, acidity, and basicity [].
Certain bacterial strains, such as Rhodococcus spp., can utilize 4-nitroanisole as a sole carbon and energy source for their growth and development []. This application is particularly valuable in the field of biodegradation research, as it allows scientists to study the mechanisms by which these bacteria break down aromatic compounds.
4-Nitroanisole is a substrate for specific enzymes, including human liver microsomes []. Studying the interaction between 4-nitroanisole and these enzymes can provide valuable information about their function and potential roles in drug metabolism and detoxification processes.
4-Nitroanisole is an aromatic compound characterized by the presence of a nitro group attached to the para position of an anisole structure, which consists of a methoxy group (-OCH₃) bonded to a benzene ring. Its chemical formula is C₇H₇NO₃, and it has a molecular weight of approximately 153.15 g/mol. The compound appears as a beige crystalline solid, with a melting point ranging from 51 to 53 °C and a boiling point of about 260 °C. It is slightly soluble in cold petroleum ether and insoluble in water, making it useful in various organic syntheses and as an intermediate in dye production .
4-Nitroanisole is known for its reactivity, particularly with strong bases and reducing agents. It reacts explosively when combined with sodium hydroxide and zinc, indicating its potential hazards in industrial settings. Additionally, it can undergo hydrogenation reactions under high pressure and temperature conditions, typically requiring a catalyst . The compound also participates in nucleophilic aromatic substitution reactions, where the nitro group can facilitate the substitution of other substituents on the aromatic ring .
Research indicates that 4-nitroanisole can be metabolized by human liver microsomes into 4-nitrophenol, which has been associated with various biological activities, including potential toxicity. The compound is classified as a toxic organic pollutant and has been linked to urinary bladder cancer risk in humans. Moreover, it may cause skin irritation and sensitization upon contact . Its mutagenic properties have been documented, raising concerns about its safety in environmental and occupational contexts .
The synthesis of 4-nitroanisole typically involves the methoxylation of p-nitrochlorobenzene. This process can be carried out using various reagents under controlled conditions to ensure high yields and purity. Other methods may include direct nitration of anisole or modifications involving different nitro or methoxy precursors . Purification techniques often involve crystallization from solvents such as petroleum ether or hexane .
Studies on the interactions of 4-nitroanisole with biological systems have revealed significant metabolic pathways leading to its conversion into more reactive species. The compound's interaction with liver enzymes suggests potential implications for drug metabolism and toxicity assessments. Furthermore, its reactivity with nucleophiles indicates that it may serve as a model compound for investigating nucleophilic aromatic substitution reactions under various conditions .
Several compounds share structural similarities with 4-nitroanisole, including:
| Compound | Position of Nitro Group | Solubility | Reactivity |
|---|---|---|---|
| 4-Nitroanisole | Para | Insoluble in water | Explosive reactions with bases |
| 2-Nitroanisole | Ortho | Slightly soluble | Different substitution patterns |
| 3-Nitroanisole | Meta | Insoluble | Varies from para-substituted |
| 4-Aminophenol | Para | Soluble | Not explosive; used in dyes |
The unique placement of the nitro group in 4-nitroanisole contributes to its distinct chemical behavior compared to these similar compounds, particularly regarding its explosive reactivity and biological activity .
The conventional route to 4-nitroanisole involves the methylation of 4-nitrophenol using methylating agents such as iodomethane or dimethyl sulfate. This Williamson ether synthesis proceeds via nucleophilic substitution, where the phenoxide ion (generated by deprotonating 4-nitrophenol with a base like potassium carbonate) reacts with the methylating agent in polar aprotic solvents such as dimethylformamide (DMF). For example, a 98% yield is achieved using potassium carbonate and iodomethane in DMF at room temperature. Alternative protocols employ sodium methoxide in methanol under reflux, though these often require stoichiometric bases and prolonged reaction times.
A key limitation of this method is the competing formation of byproducts like 2-nitroanisole due to incomplete regioselectivity. Furthermore, the use of toxic methylating agents (e.g., dimethyl sulfate) necessitates stringent safety protocols, rendering the process less sustainable.
Solid-liquid phase-transfer catalysis (SL-PTC) has emerged as a transformative strategy for enhancing efficiency. For instance, tetrabutylammonium bromide (TBAB) catalyzes the reaction of p-chloronitrobenzene with sodium methoxide at room temperature, achieving 100% conversion and selectivity. The catalyst facilitates ion pair formation between the methoxide ion and the aryl chloride, accelerating nucleophilic displacement. Comparative studies show SL-PTC outperforms traditional liquid-liquid PTC by eliminating solvent waste and reducing energy input.
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| Traditional Methylation | K₂CO₃ | 20°C | 98% | Moderate |
| SL-PTC | TBAB | 25°C | 100% | High |
| Green Solvent-Free | KF/DMSO | 80°C | 82% | High |
Microwave-assisted synthesis and solvent-free protocols address environmental concerns. For example, potassium fluoride in dimethyl sulfoxide (DMSO) enables a one-pot synthesis from p-nitrochlorobenzene at 80°C, yielding 82% 4-nitroanisole without halogenated solvents. Microwave irradiation further reduces reaction times from hours to minutes by enhancing molecular agitation, though scalability remains a challenge.
Solvent-free mechanochemical methods, such as ball milling, are under investigation. These approaches eliminate volatile organic compounds (VOCs) and improve atom economy, aligning with green chemistry principles.
4-Nitroanisole exhibits well-defined thermal properties that are characteristic of aromatic nitro compounds. The compound demonstrates a melting point range of 51-54°C, with most sources reporting values between 51-53°C [1] [3] [7]. The boiling point occurs at 260°C under standard atmospheric pressure conditions [1] [3], though some sources report slightly higher values of 274°C [2].
The compound exists as crystalline solids at room temperature, appearing as green to brown crystals or crystalline powder [1] [3]. The density of 4-nitroanisole is reported as 1.233 g/mL at 25°C [1], with some variations reported as 1.254 g/cm³ at 20°C [7]. The refractive index is estimated at 1.5030 [1], and the flash point occurs at 130°C [1] [3].
The phase behavior demonstrates typical characteristics of substituted aromatic compounds, with the melting point being influenced by intermolecular interactions between the electron-withdrawing nitro group and the electron-donating methoxy substituent [1]. The compound exhibits polymorphic behavior typical of para-disubstituted benzenes [3].
4-Nitroanisole demonstrates limited water solubility, with experimental values ranging from 0.468 g/L at 20°C [1] [4] to 590 mg/L [2]. The low aqueous solubility reflects the hydrophobic nature imparted by the aromatic ring and methoxy group, while the nitro group provides some polar character [1] [4].
The compound exhibits excellent solubility in organic solvents, being described as soluble in alcohol, ether, and boiling petroleum ether, while being only slightly soluble in cold petroleum ether [1]. The log P (octanol-water partition coefficient) is reported as 2.03 [2], indicating moderate lipophilicity characteristic of substituted aromatic compounds.
| Solvent System | Solubility | Temperature |
|---|---|---|
| Water | 0.468 g/L | 20°C |
| Water | 590 mg/L | Not specified |
| Ethanol | Soluble | Room temperature |
| Diethyl ether | Soluble | Room temperature |
| Petroleum ether | Slightly soluble | Cold conditions |
| Petroleum ether | Soluble | Boiling conditions |
The atmospheric OH rate constant is 2.46E-12 cm³/molecule-sec [2], and the Henry's Law constant is 1.26E-06 atm-m³/mole [2], indicating moderate volatility from aqueous solutions.
Thermogravimetric analysis of 4-nitroanisole reveals thermal decomposition characteristics typical of aromatic nitro compounds. The compound demonstrates thermal stability up to approximately 150°C before significant mass loss begins [39]. Nitro compounds generally exhibit exothermic decomposition with energies ranging from 220-410 kJ/mol [42].
The thermal decomposition process typically involves initial loss of the nitro group, followed by degradation of the aromatic ring system [39] [41]. The decomposition energy for aromatic nitro compounds often exceeds 500 J/g, requiring careful consideration during thermal processing [42].
Vapor pressure measurements by rising-temperature thermogravimetry indicate that 4-nitroanisole has a vapor pressure of 0.019 mm Hg at 25°C [1] [4], consistent with its moderate volatility. The compound demonstrates steady mass loss behavior in nitrogen atmosphere, with linear relationships observed in Arrhenius plots for sublimation processes [40].
Proton nuclear magnetic resonance spectroscopy of 4-nitroanisole in deuterated chloroform reveals characteristic chemical shifts and coupling patterns. The ¹H nuclear magnetic resonance spectrum displays signals at δ 8.20 (doublet, J = 9.2 Hz, 2H) corresponding to the aromatic protons ortho to the nitro group, δ 6.96 (doublet, J = 9.2 Hz, 2H) for the aromatic protons ortho to the methoxy group, and δ 3.92 (singlet, 3H) for the methoxy group [8].
The ¹³C nuclear magnetic resonance spectrum in deuterated chloroform exhibits signals at δ 164.6, 141.5, 125.9, 114.0, and 56.0 [8]. The carbon chemical shifts reflect the electronic effects of both substituents, with the carbon bearing the methoxy group appearing at δ 164.6 due to the electron-donating effect, while the carbon bearing the nitro group appears at δ 141.5 [8].
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C-2,6 (ortho to nitro) | 8.20 | doublet | 9.2 | 125.9 |
| C-3,5 (ortho to methoxy) | 6.96 | doublet | 9.2 | 114.0 |
| C-1 (ipso to methoxy) | - | - | - | 164.6 |
| C-4 (ipso to nitro) | - | - | - | 141.5 |
| Methoxy group | 3.92 | singlet | - | 56.0 |
The nuclear magnetic resonance data confirms the para-substitution pattern and provides clear structural elucidation of the compound [8] [9].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable insights into the electronic environment of the nitro group in 4-nitroanisole. Solid-state ¹⁵N nuclear magnetic resonance studies have revealed chemical shift tensor components for the nitro nitrogen [14] [29]. The principal components of the ¹⁵N chemical shift tensor have been measured, with the isotropic chemical shift falling within the characteristic range for aromatic nitro compounds [29].
The ¹⁵N nuclear magnetic resonance chemical shift for 4-nitroanisole occurs around 220 ppm when referenced to liquid ammonia [25] [26]. The chemical shift tensor orientation indicates that the largest shift component (δ₁₁) bisects the oxygen-nitrogen-oxygen angle, δ₃₃ is perpendicular to the nitro group plane, and δ₂₂ lies in the nitro group plane perpendicular to δ₁₁ [29].
Quantum chemical calculations using density functional theory methods show good agreement with experimental ¹⁵N nuclear magnetic resonance data, with calculated chemical shift values closely matching experimental observations [14] [29]. The nuclear quadrupole coupling constants for the ¹⁴N nucleus have been determined as χₐₐ = -1.164 MHz and χᵦᵦ₋ᶜᶜ = -0.569 MHz [12], indicating the local electronic environment around the nitrogen atom.
Infrared spectroscopy of 4-nitroanisole reveals characteristic vibrational frequencies for both functional groups present in the molecule. The nitro group exhibits strong absorption bands corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations [16]. The asymmetric nitro stretch typically appears around 1520-1570 cm⁻¹, while the symmetric stretch occurs around 1340-1370 cm⁻¹ [22].
The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1250-1300 cm⁻¹, and carbon-hydrogen stretching modes of the methyl group appear in the 2800-3000 cm⁻¹ region [16]. The aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 cm⁻¹ region, with specific frequencies modified by the electronic effects of the substituents [16].
Raman spectroscopy provides complementary vibrational information, with strong scattering from the aromatic ring breathing modes and symmetric stretching vibrations of the functional groups [17]. The nitro group shows prominent Raman bands due to the symmetric nitrogen-oxygen stretch and the carbon-nitrogen stretch [17].
Surface-enhanced Raman spectroscopy studies of related compounds such as 4-nitrothioanisole demonstrate the potential for enhanced detection of nitro-containing aromatic compounds [18]. The technique shows significant enhancement of Raman signals when the molecule is adsorbed on metal surfaces, particularly silver [18].
The surface-enhanced Raman spectroscopy effect results from electromagnetic enhancement due to localized surface plasmon resonances and chemical enhancement from charge transfer between the molecule and metal surface [18]. For nitro compounds, specific vibrational modes such as the nitro group stretching and aromatic ring vibrations show preferential enhancement [18].
Surface-enhanced Raman spectroscopy applications for 4-nitroanisole and related compounds include trace detection, surface chemistry studies, and molecular orientation determination on metal surfaces [18]. The technique provides enhanced sensitivity compared to normal Raman spectroscopy, enabling detection at lower concentrations [18].
4-Nitroanisole exhibits characteristic ultraviolet-visible absorption arising from electronic transitions within the conjugated aromatic system. The compound functions as a chromophore due to the extended conjugation between the electron-donating methoxy group and the electron-withdrawing nitro group through the benzene ring [19] [20].
The primary electronic transitions include π→π* transitions of the aromatic ring system and charge transfer transitions from the methoxy group to the nitro group [19]. These transitions typically occur in the 250-400 nm region, with the exact wavelengths depending on the solvent environment [19] [20].
The chromophore behavior demonstrates typical push-pull characteristics, where the methoxy group acts as an electron donor and the nitro group serves as an electron acceptor [19]. This electronic arrangement results in significant dipole moment changes upon electronic excitation and contributes to the compound's optical properties [19].
Solvatochromic studies of 4-nitroanisole reveal significant solvent-dependent shifts in absorption maxima [19] [20]. The compound exhibits positive solvatochromism, with bathochromic shifts observed in more polar solvents [19]. This behavior reflects the increased dipole moment in the excited state compared to the ground state [19].
Studies in binary solvent mixtures of ionic liquids with molecular solvents demonstrate complex solvation behavior [19]. The preferential solvation model indicates that 4-nitroanisole prefers solvation by more polar components in mixed solvent systems [19].
| Solvent System | Maximum Wavelength Shift | Polarity Parameter |
|---|---|---|
| Tetrabutylammonium glycinate | Significant bathochromic | High π* |
| Molecular solvents | Moderate shifts | Variable π* |
| High pressure water | Density-dependent | Variable with pressure |
The Kamlet-Taft solvent parameters show linear relationships with absorption maxima in many solvent systems, though deviations occur near critical conditions due to local density augmentation effects [20].
Mass spectrometry of 4-nitroanisole reveals characteristic fragmentation patterns typical of aromatic nitro compounds. The molecular ion peak appears at m/z 153, corresponding to the molecular weight of the compound [10] [23]. The molecular ion often shows moderate to weak intensity due to the instability imparted by the nitro group [22].
Primary fragmentation pathways include loss of the nitro group (loss of 46 mass units) and loss of nitric oxide (loss of 30 mass units) [22]. The base peak typically appears at m/z 123, corresponding to the loss of the nitro group from the molecular ion [10]. Additional significant peaks include m/z 77 (phenyl cation), m/z 92, and m/z 64 [10] [23].
| m/z Value | Relative Intensity | Assignment |
|---|---|---|
| 153 | Variable (M+) | Molecular ion |
| 123 | High | M-NO₂ |
| 107 | Moderate | Rearrangement product |
| 92 | Moderate | Aromatic fragment |
| 77 | High | Phenyl cation |
| 64 | Moderate | Fragment ion |
The fragmentation mechanism involves initial loss of the nitro functionality, followed by rearrangement and further decomposition of the resulting aromatic cation [21] [22].
Isotopic labeling studies using deuterated analogs provide insights into fragmentation mechanisms and reaction pathways [23]. Studies with trideuteromethoxy-substituted compounds show characteristic mass shifts that confirm the involvement of the methoxy group in certain fragmentation processes [23].
Oxygen-18 labeling experiments can distinguish between different oxygen atoms in the nitro group and methoxy group during fragmentation [23]. These studies reveal that the nitro group oxygens are preferentially lost during the primary fragmentation, while the methoxy oxygen typically remains with the aromatic fragment [23].